molecular formula C6HBr2N3O6 B076181 1,3-Dibromo-2,4,6-trinitrobenzene CAS No. 13506-78-0

1,3-Dibromo-2,4,6-trinitrobenzene

Cat. No.: B076181
CAS No.: 13506-78-0
M. Wt: 370.9 g/mol
InChI Key: WTHRTSHMOCVSMH-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4,6-trinitrobenzene is a chemical compound known for its unique structural properties and applications in various fields. It is a two-dimensional charge transfer hyperpolarizable chromophore, which means it has the ability to transfer charge across its structure, making it useful in various optical and electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,4,6-trinitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

1,3-Dibromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dibromo-2,4,6-trinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,4,6-trinitrobenzene involves its ability to undergo charge transfer interactions. The presence of electron-withdrawing nitro groups and electron-donating bromine atoms creates a dipole moment, facilitating charge transfer across the molecule. This property is exploited in various applications, particularly in the development of optical and electronic materials .

Comparison with Similar Compounds

1,3-Dibromo-2,4,6-trinitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of bromine and nitro groups, which imparts distinct charge transfer properties not commonly found in other similar compounds.

Biological Activity

1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences. This article provides a detailed overview of the biological activity of DBTNB, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₆HBr₂N₃O₆
  • Molecular Weight : 370.897 g/mol
  • Density : 2.357 g/cm³
  • Boiling Point : 283.1 °C
  • Flash Point : 125 °C

Biological Activity Overview

DBTNB has been studied for its various biological activities, particularly its toxicity and potential therapeutic effects. The following sections summarize key findings from research studies.

Toxicity Studies

  • Acute Toxicity : DBTNB exhibits significant acute toxicity in various biological models. In animal studies, exposure to DBTNB has resulted in substantial lethality at certain doses. The compound's mechanism of toxicity is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells .
  • Chronic Toxicity : Long-term exposure to DBTNB has been linked to chronic health effects, including carcinogenicity. Studies have indicated that nitroaromatic compounds can induce mutations and promote tumorigenesis in laboratory animals .

Antimicrobial Activity

DBTNB has shown promising antimicrobial properties against a range of pathogens. In vitro studies indicate that it is effective against both Gram-positive and Gram-negative bacteria:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that DBTNB could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

  • Case Study on Environmental Impact : A study conducted on the environmental persistence of DBTNB revealed that it can accumulate in aquatic systems, posing risks to aquatic life. The compound was found to disrupt endocrine functions in fish, leading to reproductive abnormalities .
  • Pharmacological Research : In a pharmacological context, DBTNB derivatives have been synthesized and evaluated for their anti-cancer properties. One study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

The biological activity of DBTNB is influenced by several mechanisms:

  • Oxidative Stress Induction : DBTNB can induce oxidative stress through the generation of ROS, leading to cellular damage and apoptosis.
  • DNA Interaction : Nitroaromatic compounds like DBTNB have been shown to intercalate into DNA strands, potentially causing mutations and contributing to carcinogenesis.
  • Enzyme Inhibition : Some studies suggest that DBTNB may inhibit specific enzymes involved in detoxification pathways, further exacerbating its toxic effects .

Properties

IUPAC Name

2,4-dibromo-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHRTSHMOCVSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407735
Record name 1,3-DIBROMO-2,4,6-TRINITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13506-78-0
Record name 1,3-DIBROMO-2,4,6-TRINITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,3-Dibromo-2,4,6-trinitrobenzene significant in materials science?

A: this compound exhibits interesting optical properties due to its structure. This compound crystallizes in a non-centrosymmetric pattern with perfect polar alignment of its molecules []. This unique arrangement is highly desirable for non-linear optical applications, as it results in a strong Second Harmonic Generation (SHG) signal at 1.06 microns []. This property makes this compound a potential candidate for use in optical devices and materials.

Q2: How is this compound synthesized?

A: A one-step synthesis method using readily available materials was developed to produce this compound. This method involves reacting meta-dibromobenzene with potassium nitrate in 30% oleum at elevated temperatures (125-130°C) for several hours []. This approach offers a simpler and more efficient alternative to previous multi-step synthesis routes.

Q3: Are there any byproducts formed during the synthesis of this compound, and how are they separated?

A: Yes, a significant byproduct formed during the synthesis is 1,2,3-tribromo-4,6-dinitrobenzene []. This byproduct can be separated from the desired this compound using chromatographic techniques [].

Q4: What are the applications of this compound in chemical synthesis?

A: this compound serves as a valuable precursor in the synthesis of other important compounds. For instance, it can be used to synthesize 2,2',2'',4,4',4'',6,6',6''-nonanitroterphenyl (NONA), a heat-resistant explosive []. This synthesis also yields 2,2',4,4',6,6'-hexanitrobiphenyl (HNB) as a secondary product. Thin-layer chromatography and fractional crystallization techniques are employed to effectively separate and purify these compounds [].

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